molecular formula C23H27NO3 B192804 6-o-Desmethyldonepezil CAS No. 120013-56-1

6-o-Desmethyldonepezil

Cat. No. B192804
M. Wt: 365.5 g/mol
InChI Key: DJRBBQJREIMIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-desmethyl Donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .


Synthesis Analysis

The synthesis of 6-O-desmethyl Donepezil involves the use of a high-performance liquid chromatography (HPLC) method for the enantioselective determination of donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil in Czapek culture medium .


Molecular Structure Analysis

The molecular formula of 6-O-desmethyl Donepezil is C23H27NO3 . Its average mass is 365.465 Da and its monoisotopic mass is 365.199097 Da .


Chemical Reactions Analysis

In vivo studies have shown that O-demethylation, N-dealkylation, and N-oxidation are the main reactions involved in the biotransformation of Donepezil .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-desmethyl Donepezil include a density of 1.2±0.1 g/cm3, a boiling point of 545.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

  • Pharmacokinetics and Gastrointestinal Effects : The pharmacokinetic parameters of Donepezil and 6-O-Desmethyldonepezil were investigated in pigs with gastrointestinal injury. It was found that gastrointestinal injury can lead to higher plasma concentrations of Donepezil, suggesting a need to adjust drug dosages in humans with gastrointestinal diseases. Additionally, Donepezil was found to have a negative impact on myoelectric activity, which could be exacerbated by gastrointestinal injury, potentially explaining donepezil-associated dyspepsia in humans (Bureš et al., 2021).

  • Cognitive Enhancement Potential : Donepezil, and by extension its metabolite 6-O-Desmethyldonepezil, has been cited in media and bioethics literature as having potential cognitive enhancement (CE) effects in healthy individuals. A small study on non-demented pilots supported this claim, although the interpretation of the study’s results and its contribution to the CE debate are complex and multifaceted (Wade et al., 2014).

  • Alzheimer’s Disease Treatment : 6-O-Desmethyldonepezil, as a metabolite of Donepezil, is significant in the context of Alzheimer's disease treatment. Donepezil is a widely used acetylcholinesterase inhibitor for Alzheimer’s disease, and its effectiveness can be partly attributed to its metabolites, including 6-O-Desmethyldonepezil. The drug and its metabolite work by improving cognitive ability and cerebral blood flow in Alzheimer's disease patients (Tateno et al., 2008).

  • Drug-Drug Interaction Study : A study on the simultaneous determination of Donepezil, 6-O-Desmethyl Donepezil, and spinosin in beagle dog plasma using LC-MS/MS was conducted. This was part of a drug-drug interaction study, indicating the importance of understanding the interactions of 6-O-Desmethyldonepezil with other compounds in pharmacological contexts (Lee et al., 2020).

Safety And Hazards

The safety data sheet for Donepezil, the parent drug of 6-O-desmethyl Donepezil, indicates that it is fatal if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

Future Directions

Future research could focus on the real contribution of metabolites to the therapeutic effects of Donepezil . Additionally, non-targeted metabolomics approaches combined with molecular networking could be used to identify and detect unknown drug metabolites .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561627
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-o-Desmethyldonepezil

CAS RN

120013-56-1
Record name 6-o-Desmethyldonepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-DESMETHYLDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-o-Desmethyldonepezil
Reactant of Route 2
Reactant of Route 2
6-o-Desmethyldonepezil
Reactant of Route 3
6-o-Desmethyldonepezil
Reactant of Route 4
6-o-Desmethyldonepezil
Reactant of Route 5
6-o-Desmethyldonepezil
Reactant of Route 6
6-o-Desmethyldonepezil

Citations

For This Compound
38
Citations
Y Kagawa, Y Yamamoto, A Ueno, K Inomata… - Dementia and Geriatric …, 2022 - karger.com
… A major metabolite of donepezil is 6-O-desmethyldonepezil (6ODD), produced by CYP2D6. 6ODD is an active metabolite with potency to inhibit acetylcholinesterase comparable to that …
Number of citations: 2 karger.com
J Bures, I Tacheci, J Kvetina, V Radochova, L Prchal… - Molecules, 2021 - mdpi.com
… The metabolite 6-O-desmethyldonepezil has been … We decided to assess 6-O-desmethyldonepezil levels, as the … for donepezil but not for 6-O-desmethyldonepezil. However, T max was …
Number of citations: 7 www.mdpi.com
Y Kagawa, Y Yamamoto, A Ueno… - Therapeutic Drug …, 2021 - journals.lww.com
… 6-O-desmethyldonepezil (6ODD) is a major metabolite of donepezil and is produced by CYP2D6. 6ODD is an active metabolite that can inhibit acetylcholinesterase with a potency …
Number of citations: 7 journals.lww.com
R Urinovska, P Sistik, T Bacakova… - Clinical …, 2017 - clinicaltherapeutics.com
… The main metabolite, 6-O-desmethyldonepezil, has been reported to inhibit AChE to the … , 5-O-desmethyldonepezil and 6-O-desmethyldonepezil in the human serum. Analysis was …
Number of citations: 0 www.clinicaltherapeutics.com
H Xie, M Hu, J Yu, X Yang, J Li, N Yu, L Han… - Journal of …, 2023 - Elsevier
… The impact of dextran sodium sulfate-induced gastrointestinal injury on the pharmacokinetic parameters of donepezil and its active metabolite 6-O-desmethyldonepezil, and gastric …
Number of citations: 2 www.sciencedirect.com
SE Kim, HJ Seo, Y Jeong, GM Lee, SB Ji, SY Park… - Pharmaceutics, 2021 - mdpi.com
… , respectively, because 6-O-desmethyldonepezil (M1, 7.64 min) … , respectively, because 6-O-desmethyldonepezil (M1, 7.64 … The annotation of metabolites M8a (6-O-desmethyldonepezil …
Number of citations: 4 www.mdpi.com
JF Reyes, SH Preskorn, A Khan… - British Journal of …, 2004 - Wiley Online Library
… Plasma samples were analysed for donepezil, 6-O-desmethyldonepezil, risperidone and 9-… The assay method for the determination of donepezil and 6-O-desmethyldonepezil plasma …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
JJ Hughey, JM Colby - Clinical Chemistry, 2019 - academic.oup.com
… Only donepezil (and its metabolite 6-o-desmethyldonepezil) on the amphetamines screen failed to show sufficient cross-reactivity to cause a presumptive positive at the concentrations …
Number of citations: 20 academic.oup.com
YKY Yamamotoa, AUK Inomataa, MTTOY Yazawaa… - 2021 - scienceopen.com
… A major metabolite of donepezil is 6-O-desmethyldonepezil (6ODD), produced by CYP2D6. 6ODD is an active metabolite with potency to inhibit acetylcholinesterase comparable to that …
Number of citations: 3 www.scienceopen.com
D Seripa, A Bizzarro, A Pilotto, G D'onofrio… - Pharmacogenetics …, 2011 - journals.lww.com
… All these metabolites are clinically inactive because of their low plasma levels and their poor ability to cross the blood–brain barrier, with the exception of 6-O-desmethyldonepezil, the …
Number of citations: 72 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.